

HPLC Analysis Method for Detecting PD153035 Purity

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Compound of Interest

Compound Name: 6-Bromo-*n*-(3-nitrophenyl)quinazolin-4-amine

CAS No.: 307538-22-3

Cat. No.: B2771982

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Application Note & Standard Operating Protocol (SOP)

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of PD153035 (AG1517), a potent and specific Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. Designed for pharmaceutical researchers and drug development professionals, this guide prioritizes resolution, reproducibility, and sensitivity. The method utilizes a Reversed-Phase (RP-HPLC) gradient system with UV detection, optimized to separate the parent compound from common synthetic impurities and degradation products (e.g., 3-bromoaniline and quinazoline hydrolysis products).

Introduction

PD153035 (4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline) is a specific tyrosine kinase inhibitor that competitively binds to the ATP-binding site of the EGFR.[1] High purity is critical in preclinical studies to ensure that observed biological effects (e.g., inhibition of cell proliferation, autophosphorylation) are attributable solely to the target molecule and not to toxic or off-target impurities.

Chemical Characterization[3][4]

- IUPAC Name: N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine[2][3]
- Molecular Formula: C₁₆H₁₄BrN₃O₂ (often supplied as HCl salt)[3]
- Molecular Weight: 360.21 g/mol (Free base) / 396.67 g/mol (HCl salt)
- Solubility: Soluble in DMSO (~5 mg/mL), sparingly soluble in water.
- UV Absorption:

at 254 nm and 330 nm (characteristic of the quinazoline core).

Method Development Strategy (Expertise & Logic)

To achieve reliable purity analysis, the method design addresses the specific physicochemical properties of PD153035:

- Stationary Phase Selection (C18): Given the hydrophobic nature of the bromophenyl and dimethoxyquinazoline moieties, a C18 (Octadecylsilane) column provides the necessary hydrophobic interaction for retention and separation from polar synthesis precursors.
- Mobile Phase pH Control: PD153035 contains basic nitrogen atoms (quinazoline ring).
 - Choice: Acidic Mobile Phase (0.1% TFA or H₃PO₄).
 - Causality: At low pH (pH < 3), the basic nitrogen is protonated. While this increases polarity, the primary benefit is the suppression of silanol interactions on the silica support, which prevents peak tailing—a common issue with basic drugs. Trifluoroacetic acid (TFA) also acts as an ion-pairing agent, sharpening the peak shape.
- Detection Wavelength:
 - 254 nm: Selected for universal detection of aromatic impurities.
 - 330 nm: Selected for specificity to the quinazoline core, minimizing interference from non-conjugated solvents or aliphatic contaminants.

Materials and Equipment

Reagents[7]

- PD153035 Reference Standard: Purity >99% (Certified).[4]
- Acetonitrile (ACN): HPLC Grade.
- Water: Milli-Q or HPLC Grade (18.2 MΩ·cm).
- Trifluoroacetic Acid (TFA): HPLC Grade (or Phosphoric Acid 85%).
- Dimethyl Sulfoxide (DMSO): HPLC Grade (for sample dissolution).

Instrumentation

- HPLC System: Agilent 1200/1260 Infinity II, Waters Alliance, or equivalent.
 - Pump: Quaternary or Binary Gradient capability.
 - Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).
 - Autosampler: Temperature controlled (set to 4°C or 25°C).
 - Column Oven: Thermostatted.

Experimental Protocol

Mobile Phase Preparation

- Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.
 - Protocol: Add 1.0 mL TFA to 1000 mL ultrapure water. Mix and degas.
- Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.
 - Protocol: Add 1.0 mL TFA to 1000 mL Acetonitrile. Mix and degas.

Chromatographic Conditions

Parameter	Setting
Column	C18, 4.6 x 150 mm (or 250 mm), 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry)
Flow Rate	1.0 mL/min
Column Temp	30°C
Injection Volume	10 µL
Detection	UV 254 nm (primary), 330 nm (secondary)
Run Time	30 minutes

Gradient Program

This generic gradient is designed to elute polar impurities early and flush hydrophobic contaminants late.

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Event
0.0	90	10	Initial Equilibration
20.0	10	90	Linear Gradient
25.0	10	90	Isocratic Hold (Wash)
25.1	90	10	Return to Initial
30.0	90	10	Re-equilibration

Standard and Sample Preparation

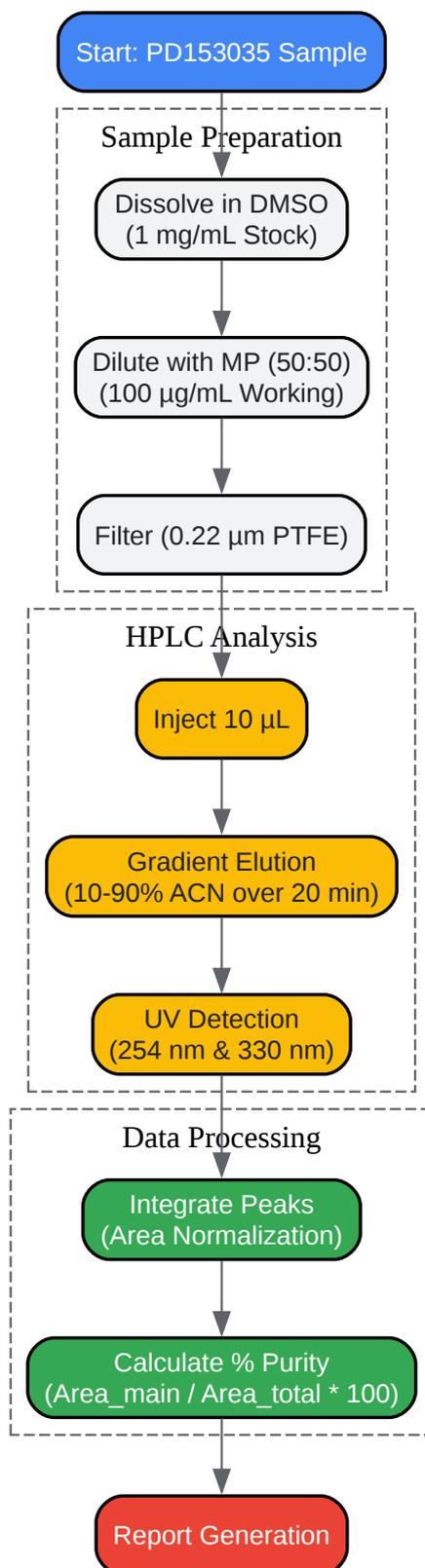
Caution: PD153035 is a potent bioactive compound. Handle with PPE in a fume hood.

- Stock Solution (1 mg/mL):
 - Weigh 1.0 mg of PD153035.
 - Dissolve in 1.0 mL of 100% DMSO. Vortex until clear.

- Working Standard (100 µg/mL):
 - Dilute 100 µL of Stock Solution into 900 µL of Mobile Phase A/B mixture (50:50).
 - Note: If precipitation occurs, increase the ratio of ACN or use pure Methanol for dilution, but ensure the final solvent strength matches the starting gradient conditions as closely as possible to avoid peak distortion.
- Filtration:
 - Filter all samples through a 0.22 µm PTFE or Nylon syringe filter before injection.

Workflow Visualization

The following diagram illustrates the logical flow of the purity analysis process, from sample preparation to data reporting.



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Caption: Step-by-step analytical workflow for PD153035 purity determination via RP-HPLC.

System Suitability & Validation (Trustworthiness)

To ensure the method is performing correctly, the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.

Parameter	Acceptance Criteria	Rationale
Retention Time (RT)	$\pm 5\%$ of Standard	Confirms flow rate and gradient stability.
Tailing Factor (T)	$T < 1.5$	Ensures minimal secondary interactions (silanol activity).
Theoretical Plates (N)	> 2000 (for 150mm column)	Indicates column efficiency.
Precision (RSD)	$< 2.0\%$ (n=5 injections)	Validates injector and pump reproducibility.
Resolution (Rs)	> 1.5 between nearest impurity	Ensures accurate quantitation of impurities.

Data Analysis

Purity is typically calculated using the Area Normalization Method, assuming that response factors for the impurities are similar to the parent compound (common for structural analogs).

Where:

- = Area of the PD153035 peak.
- = Sum of areas of all detected peaks (excluding solvent front/blank peaks).

Typical Retention: Under these conditions, PD153035 is expected to elute between 12–16 minutes.

- Early eluting peaks (< 5 min): Likely polar synthesis reagents (e.g., 3-bromoaniline).
- Late eluting peaks (> 18 min): Likely dimers or highly lipophilic contaminants.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Silanol interactions; Column aging.	Ensure TFA is fresh (volatile). Replace column. Increase buffer conc. to 0.1% if lower.
Split Peaks	Sample solvent too strong.	Dilute sample with more water/buffer (reduce organic % in injection solvent).
Drifting Baseline	Gradient issues; UV absorption of MP.	Ensure A and B have equal TFA concentration (0.1%) to balance baseline absorbance.
High Backpressure	Particulates; Precipitation.	Filter samples. Check if PD153035 precipitated in the injector needle (wash with DMSO/ACN).

References

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